4-(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonyl)-piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-5-YL)CARBONYL]-1-PIPERAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-5-YL)CARBONYL]-1-PIPERAZINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-5-YL)CARBONYL]-1-PIPERAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
ETHYL 4-[(6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-5-YL)CARBONYL]-1-PIPERAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-5-YL)CARBONYL]-1-PIPERAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXYLATE: Shares a similar core structure but differs in the functional groups attached.
6-HYDROXY-4-OXO-N-[2-(1-PIPERAZINYL)ETHYL]-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE DIHYDROCHLORIDE: Another related compound with variations in the piperazine moiety.
Uniqueness
ETHYL 4-[(6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-5-YL)CARBONYL]-1-PIPERAZINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-2-27-19(26)21-10-8-20(9-11-21)17(24)14-16(23)13-5-3-4-12-6-7-22(15(12)13)18(14)25/h3-5,23H,2,6-11H2,1H3 |
InChI Key |
MAQQRKPDGOPHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.